
2,3-Dihydroxypropyl ditridecylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl ditridecylcarbamodithioate is an organic compound with the molecular formula C30H61NO2S2. This compound is known for its unique chemical structure, which includes a 2,3-dihydroxypropyl group and two tridecylcarbamodithioate groups. It is used in various industrial and scientific applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl ditridecylcarbamodithioate typically involves the reaction of 2,3-dihydroxypropylamine with tridecyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl ditridecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamodithioates.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl ditridecylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a protective agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl ditridecylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the carbamodithioate groups can interact with metal ions, providing protective effects against oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxypropyl acrylate
- 2,3-Dihydroxypropyl laurate
- 2,3-Dihydroxypropyl dimethylcarbamodithioate
Uniqueness
2,3-Dihydroxypropyl ditridecylcarbamodithioate is unique due to its long tridecyl chains, which impart hydrophobic properties, making it suitable for applications in non-polar environments. Its dual functional groups (hydroxyl and carbamodithioate) provide versatility in chemical reactions and interactions with biological molecules.
Propriétés
Numéro CAS |
831198-65-3 |
|---|---|
Formule moléculaire |
C30H61NO2S2 |
Poids moléculaire |
531.9 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl N,N-di(tridecyl)carbamodithioate |
InChI |
InChI=1S/C30H61NO2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(30(34)35-28-29(33)27-32)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33H,3-28H2,1-2H3 |
Clé InChI |
USNFYFQNUZYFIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)C(=S)SCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



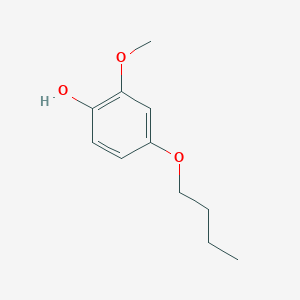
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
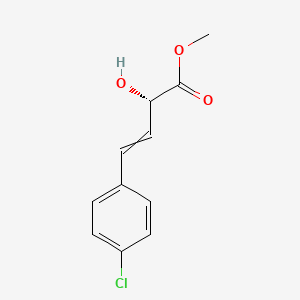
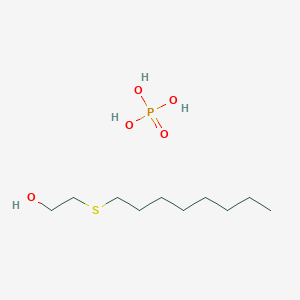
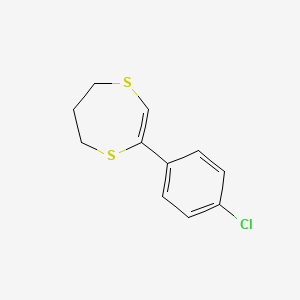

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)

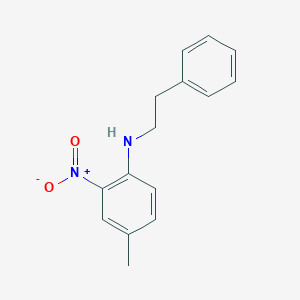

![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
